Dialuminium titanium pentaoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dialuminium titanium pentaoxide, also known as titanium(4+) dialuminium(3+) pentaoxidandiide , is an inorganic compound. It is a mono-constituent substance and belongs to the orthorhombic system .

Molecular Structure Analysis

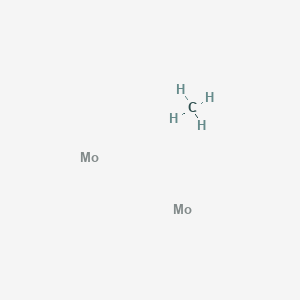

The molecular formula of Dialuminium titanium pentaoxide is Al2O5Ti . The structure of titanium compounds has been studied using density functional theory (DFT) simulations .Chemical Reactions Analysis

Titanium is used in various chemical reactions due to its oxophilic, Lewis acidic character . It has been used in titanium-catalyzed reactions featuring redox transformations, hydroamination, and hydroaminoalkylation .Physical And Chemical Properties Analysis

Dialuminium titanium pentaoxide is a solid substance . Its physical and chemical properties include a molecular weight of approximately 101.96 .Scientific Research Applications

Photocatalysis

Titanium dioxide (TiO2) nanomaterials, which are part of the compound, have been widely used in sustainable energy generation and the removal of environmental pollutants . The photogenerated electrons on TiO2 are capable of generating valuable solar energy fuels, such as CH4, HCO2H, CH2O, CH3OH, and CO2 .

Refractory Industry

Aluminum titanium oxide is used in the refractory industry . The refractory industry deals with materials that are heat-resistant and can withstand physically and chemically harsh conditions.

Energy Generation

Titanium dioxide (TiO2) is considered a viable option for photoelectrochemical energy generation . This involves the direct conversion of light into electricity using a photoelectrochemical cell.

Biomedical Sciences

Due to its biocompatible and non-toxic nature, titanium dioxide (TiO2) is used in biomedical sciences, particularly in bone tissue engineering and pharmaceuticals .

Optoelectronic Devices

Titanium dioxide (TiO2) thin films have been widely used in new types of optoelectronic devices, electroluminescent devices, optical waveguides, optical coatings, and optical filters . This is due to its excellent thermal and chemical stability, high mechanical strength, and good resistance to friction.

Dielectric and Pigment in Paints

Titanium dioxide (TiO2) has improved functioning in the area of photocatalytic uses to remove various organic contaminants from air and water and is widely used as a dielectric and pigment in paints .

Rapid Cooling of Melts

β-Al2TiO5 (dialuminium titanium pentaoxide), grown by rapid cooling of a melt of equimolar amounts of Al2O3 and TiO2, adopts the same overall structure as that crystallized by more conventional methods, such as sintering .

Nanorobotic Artificial Blood Components

While this application is not directly related to the compound, it’s worth noting that nanotechnology, which deals with materials at the same scale as the compound, has been used to create nanorobots for artificial blood components . This is a novel field of research that seeks to overcome the constraints of conventional pharmacological therapy.

Safety and Hazards

Mechanism of Action

Mode of Action

Dialuminium titanium pentaoxide’s mode of action is largely dependent on its physical and chemical properties. For instance, it has been found to have high reactivity, low thermal conductivity, high thermal shock resistance, and low thermal expansion . These properties allow it to interact with other substances in unique ways, often contributing to its utility in various industrial applications.

Biochemical Pathways

For example, it has been used in the production of special glass, ceramic binders, and coatings .

Result of Action

The results of dialuminium titanium pentaoxide’s action are largely dependent on its application. In materials science, for example, it can contribute to the creation of materials with desirable properties such as high temperature resistance .

properties

IUPAC Name |

dialuminum;oxygen(2-);titanium(4+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.7O.2Ti/q2*+3;7*-2;2*+4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUMVFAJGQVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

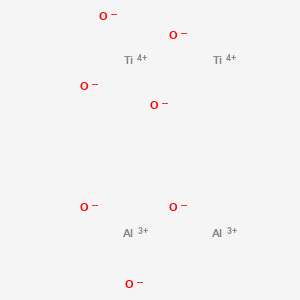

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Al+3].[Al+3].[Ti+4].[Ti+4] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2O7Ti2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dialuminium titanium pentaoxide | |

CAS RN |

12004-39-6 |

Source

|

| Record name | Aluminum titanium oxide (Al2TiO5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012004396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dialuminium titanium pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.311 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Propylamino)sulfonyl]benzoic acid](/img/structure/B76603.png)